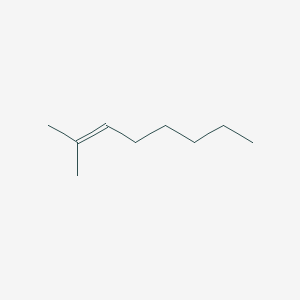

2-Methyl-2-octene

Description

Properties

IUPAC Name |

2-methyloct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOZNTGUYASNRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168773 | |

| Record name | 2-Methyl-2-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16993-86-5 | |

| Record name | 2-Methyl-2-octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016993865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactions of 2-Methyl-2-octene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-octene is an unsaturated hydrocarbon with significant applications in organic synthesis and as a precursor in the development of various chemical entities. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its key chemical reactions. This document is intended to serve as a technical resource, offering detailed experimental protocols and visual representations of reaction pathways and workflows to aid in laboratory applications and theoretical understanding.

Chemical and Physical Properties

This compound, a nine-carbon alkene, possesses a specific set of physical and chemical properties that dictate its behavior in chemical reactions and its suitability for various applications. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| CAS Number | 16993-86-5 |

| Appearance | Colorless liquid |

| Density | 0.74 g/mL |

| Boiling Point | 147.2 °C at 760 mmHg |

| Melting Point | Data not readily available |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether |

| Refractive Index | 1.425 |

| Vapor Pressure | 5.67 mmHg at 25°C |

| Flash Point | 23.8 °C |

Key Chemical Reactions

As an alkene, this compound undergoes a variety of addition reactions across its carbon-carbon double bond. These reactions are fundamental to its utility in organic synthesis, allowing for the introduction of diverse functional groups.

Hydrogenation

Hydrogenation of this compound results in the saturation of the double bond to yield the corresponding alkane, 2-methyloctane. This reaction is typically carried out in the presence of a metal catalyst.[1][2]

Reaction: this compound + H₂ --(Catalyst)--> 2-Methyloctane

A diagram illustrating the hydrogenation of this compound is provided below.

Caption: Hydrogenation of this compound.

Halogenation

Halogenation involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. The reaction with bromine, for instance, proceeds via a cyclic bromonium ion intermediate, leading to the formation of a vicinal dihalide with anti-stereochemistry.[3][4][5]

Reaction: this compound + Br₂ → 2,3-Dibromo-2-methyloctane

Oxymercuration-Demercuration

This two-step reaction is a method for the Markovnikov addition of water across the double bond, yielding an alcohol.[6][7][8] The first step involves the reaction of the alkene with mercuric acetate in aqueous tetrahydrofuran (THF), followed by demercuration with sodium borohydride.[9][10] This process avoids carbocation rearrangements.

Reaction:

-

This compound + Hg(OAc)₂, H₂O/THF → Intermediate

-

Intermediate + NaBH₄ → 2-Methyl-2-octanol

Hydroboration-Oxidation

In contrast to oxymercuration-demercuration, hydroboration-oxidation results in the anti-Markovnikov addition of water across the double bond.[11][12] The reaction proceeds in two steps: hydroboration with borane (BH₃) in THF, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution.[13][14]

Reaction:

-

This compound + BH₃·THF → Trialkylborane

-

Trialkylborane + H₂O₂, NaOH → 2-Methyl-3-octanol

Ozonolysis

Ozonolysis cleaves the double bond of this compound to form two carbonyl compounds.[6][15] The reaction with ozone (O₃) followed by a reductive work-up (e.g., with dimethyl sulfide, (CH₃)₂S) yields a ketone and an aldehyde.[16]

Reaction:

-

This compound + O₃ → Ozonide

-

Ozonide + (CH₃)₂S → Acetone + Heptanal

A diagram of the ozonolysis reaction pathway is shown below.

Caption: Ozonolysis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key reactions of alkenes, which can be adapted for this compound.

General Experimental Workflow

A general workflow for a typical organic synthesis experiment is depicted below.

Caption: General Experimental Workflow.

Protocol for Bromination of an Alkene[3]

-

Dissolution: Dissolve this compound in an inert solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Addition of Bromine: Slowly add a solution of bromine in dichloromethane dropwise to the stirred alkene solution at room temperature. The characteristic red-brown color of bromine will disappear as it reacts.

-

Reaction Monitoring: Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.

-

Work-up: Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 2,3-dibromo-2-methyloctane can be purified by distillation or chromatography if necessary.

Protocol for Oxymercuration-Demercuration of an Alkene[8][9]

-

Oxymercuration: In a round-bottom flask, dissolve this compound in a 1:1 mixture of THF and water. Add mercuric acetate (Hg(OAc)₂) and stir the mixture at room temperature for approximately 30-60 minutes.

-

Demercuration: Cool the reaction mixture in an ice bath. Add a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide dropwise.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. The appearance of elemental mercury as a grey precipitate indicates the completion of the reaction. Separate the organic layer.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: Remove the solvent by rotary evaporation to yield the crude 2-Methyl-2-octanol, which can be further purified by distillation.

Protocol for Hydroboration-Oxidation of an Alkene[4][13]

-

Hydroboration: In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous THF. Cool the solution in an ice bath and slowly add a solution of borane-THF complex (BH₃·THF) dropwise. After the addition, allow the reaction to stir at room temperature for several hours.

-

Oxidation: Cool the reaction mixture in an ice bath and slowly add a solution of aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Work-up: Heat the mixture gently for a short period, then cool to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over a drying agent, and remove the solvent to obtain the crude 2-Methyl-3-octanol. Purify by distillation or chromatography.

Protocol for Ozonolysis of an Alkene[15]

-

Ozonation: Dissolve this compound in a suitable solvent (e.g., methanol or dichloromethane) in a flask equipped with a gas inlet tube. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

-

Reductive Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add dimethyl sulfide ((CH₃)₂S) and allow the mixture to slowly warm to room temperature.

-

Isolation: The solvent and volatile products (acetone and heptanal) can be removed by distillation. Further purification of the products can be achieved by fractional distillation or chromatography.

Conclusion

This compound is a versatile chemical intermediate that undergoes a range of predictable and useful chemical transformations. The reactions and protocols detailed in this guide provide a foundational understanding for its application in synthetic organic chemistry. The provided visualizations aim to clarify the reaction pathways and experimental procedures, facilitating both theoretical comprehension and practical implementation in a research and development setting.

References

- 1. Bromination Of Alkene Lab Report - 979 Words | Bartleby [bartleby.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]

- 8. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 9. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Ozonolysis - Wikipedia [en.wikipedia.org]

- 14. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 15. docsity.com [docsity.com]

- 16. Video: Ozonolysis of Alkenes: Principle and Applications [jove.com]

An In-depth Technical Guide to 2-Methyl-2-octene

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 16993-86-5 [1][2][3]

This technical guide provides a comprehensive overview of 2-Methyl-2-octene, a valuable building block in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, reactivity, and potential applications.

Chemical and Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C9H18.[1][2][3] Its structure features a double bond between the second and third carbon atoms of an octene chain, with a methyl group attached to the second carbon. This substitution pattern contributes to its specific reactivity and physical properties. A summary of its key quantitative data is presented in the table below.

| Property | Value | Source |

| CAS Registry Number | 16993-86-5 | [1][2][3] |

| Molecular Formula | C9H18 | [1][2][3][4] |

| Molecular Weight | 126.24 g/mol | [1][3][5] |

| Density | 0.739 g/mL | [5] |

| Boiling Point | 146 °C | [5] |

| Refractive Index | 1.424 | [5] |

| InChI Key | YBOZNTGUYASNRA-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

The reactivity of the double bond in this compound allows for a variety of chemical transformations, making it a useful intermediate in organic synthesis. A common reaction is the hydrochlorination of the alkene to form a tertiary alkyl halide.

Protocol: Synthesis of 2-Chloro-2-methyloctane

This protocol describes the reaction of this compound with hydrogen chloride (HCl) to produce 2-Chloro-2-methyloctane. The reaction proceeds via an electrophilic addition mechanism, where the proton from HCl adds to the less substituted carbon of the double bond, forming a stable tertiary carbocation. The chloride ion then attacks the carbocation to form the final product.[1]

Materials:

-

This compound

-

Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent like diethyl ether)

-

Anhydrous diethyl ether (as a solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube (if using gaseous HCl)

-

Drying tube (e.g., with calcium chloride)

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound in anhydrous diethyl ether under a dry atmosphere.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution or add a solution of HCl in diethyl ether dropwise.

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

-

Once the reaction is complete, quench any excess HCl by carefully adding the reaction mixture to a separatory funnel containing a cold, saturated sodium bicarbonate solution.

-

Gently mix the layers and then allow them to separate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Chloro-2-methyloctane.

-

The product can be further purified by distillation if necessary.

Reaction Workflow

The following diagram illustrates the workflow for the hydrochlorination of this compound.

Caption: Workflow for the synthesis of 2-Chloro-2-methyloctane.

Signaling Pathways and Relevance in Drug Development

Currently, there is no direct evidence to suggest that this compound is involved in specific biological signaling pathways. Its primary relevance to drug development professionals lies in its utility as a synthetic intermediate.

The introduction of methyl groups can significantly impact the pharmacological profile of a drug candidate. This "magic methyl" effect can influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. While this compound itself is not a therapeutic agent, it serves as a precursor for introducing a methylated, eight-carbon chain into a larger molecule. The tertiary carbon center created from the double bond can also be a key structural feature. Therefore, compounds like this compound are valuable tools in the medicinal chemist's toolbox for the synthesis of novel chemical entities with potentially improved therapeutic properties.

References

Synthesis of 2-Methyl-2-octene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the laboratory synthesis of 2-methyl-2-octene, a valuable alkene intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details two primary synthetic methodologies: the dehydration of 2-methyl-2-octanol and the Wittig olefination of 2-octanone. This guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow diagrams generated using Graphviz (DOT language) to illustrate the logical steps of the synthesis and purification processes.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented in the table below. This data is essential for the identification and characterization of the synthesized product.

| Property | Value | Reference |

| IUPAC Name | 2-methyloct-2-ene | [1][2] |

| CAS Number | 16993-86-5 | [1][2] |

| Molecular Formula | C₉H₁₈ | [1][2] |

| Molecular Weight | 126.24 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | ~144-146 °C | |

| Density | ~0.74 g/mL |

Synthetic Methodologies

Two robust and commonly employed methods for the synthesis of this compound are detailed below.

Method 1: Dehydration of 2-Methyl-2-octanol

This method involves the acid-catalyzed elimination of water from a tertiary alcohol, 2-methyl-2-octanol, to form the corresponding alkene. According to Zaitsev's rule, the dehydration will favor the formation of the more substituted and thermodynamically more stable alkene, which in this case is this compound.

The starting alcohol, 2-methyl-2-octanol, can be readily synthesized in the laboratory using a Grignard reaction. This involves the reaction of a Grignard reagent, such as hexylmagnesium bromide, with a ketone, in this case, acetone.[3][4][5][6][7]

Experimental Protocol: Synthesis of 2-Methyl-2-octanol

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromohexane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Acetone: The flask is cooled in an ice bath. A solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methyl-2-octanol, which can be purified by distillation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a distillation head, a condenser, and a receiving flask, place 2-methyl-2-octanol (1.0 eq). Cool the flask in an ice bath.

-

Acid Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid (e.g., 20 mol%), with gentle swirling.[8][9][10][11]

-

Distillation: Add a few boiling chips to the flask and heat the mixture gently. The product, this compound, will distill as it is formed. The distillation temperature should be maintained around the boiling point of the product.

-

Purification: The collected distillate is washed with a 10% sodium hydroxide solution to remove any acidic residue, followed by washing with water and then brine.[9][12] The organic layer is dried over anhydrous sodium sulfate, and the final product is purified by fractional distillation to yield pure this compound.[13]

| Parameter | Value | Notes |

| Typical Yield | 80-90% | The yield is generally high due to the favorable formation of the stable tertiary carbocation intermediate. |

| Purity (GC-MS) | >95% | The primary byproduct is the less substituted isomer, 2-methyl-1-octene. |

| Reaction Time | 2-3 hours | Including distillation. |

| Reaction Temperature | 150-180 °C | Temperature of the reaction pot. |

Method 2: Wittig Reaction of 2-Octanone

The Wittig reaction is a highly versatile method for the synthesis of alkenes with precise control over the location of the double bond.[14][15][16][17][18] In this case, 2-octanone is reacted with a phosphorus ylide to yield this compound.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, a solution of ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) is prepared.

-

The solution is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) is added dropwise to generate the ylide, indicated by a color change.

-

-

Reaction with 2-Octanone:

-

A solution of 2-octanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion as monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of water.

-

The product is extracted with a non-polar solvent such as hexane or diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to separate the this compound from the triphenylphosphine oxide byproduct.

-

| Parameter | Value | Notes |

| Typical Yield | 60-80% | Yields can vary depending on the base and reaction conditions used. |

| Purity (Column Chromatography) | >98% | This method offers high regioselectivity. |

| Reaction Time | 4-12 hours | The reaction time is generally longer than the dehydration method. |

| Reaction Temperature | 0 °C to Room Temperature |

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Spectroscopic Data | Key Features |

| ¹³C NMR (CDCl₃, δ) | Alkene carbons: ~134 ppm (C-2) and ~125 ppm (C-3). Alkyl carbons: various peaks in the upfield region.[1] |

| ¹H NMR (CDCl₃, δ) | Vinylic proton: ~5.1 ppm (triplet). Allylic protons: ~2.0 ppm (quartet). Methyl protons on the double bond: ~1.6-1.7 ppm (singlets). Other alkyl protons: upfield signals. |

| IR (neat, cm⁻¹) | ~2960-2850 (C-H stretch), ~1670 (C=C stretch, weak for tetrasubstituted alkenes), ~1460 (C-H bend).[2][19] |

| Mass Spectrometry (EI, m/z) | Molecular ion peak at 126. Key fragmentation peaks corresponding to the loss of alkyl groups.[1][19][20] |

Experimental Workflows and Diagrams

The following diagrams illustrate the logical flow of the synthetic and purification procedures described.

Caption: Workflow for the synthesis of this compound via dehydration.

References

- 1. This compound | C9H18 | CID 140163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. sites.nvcc.edu [sites.nvcc.edu]

- 10. scribd.com [scribd.com]

- 11. google.com [google.com]

- 12. youtube.com [youtube.com]

- 13. homework.study.com [homework.study.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. This compound [webbook.nist.gov]

- 20. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Profile of 2-Methyl-2-octene: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of organic compounds is paramount for structural elucidation and quality control. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Methyl-2-octene.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | ~5.1 | t | ~7.1 |

| H4 | ~1.97 | q | ~7.5 |

| H1' | ~1.68 | s | - |

| H1 | ~1.60 | s | - |

| H5 | ~1.35 | sextet | ~7.4 |

| H6, H7 | ~1.28 | m | - |

| H8 | ~0.88 | t | ~7.1 |

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C2 | 132.7 |

| C3 | 123.6 |

| C4 | 35.4 |

| C5 | 31.9 |

| C6 | 29.5 |

| C7 | 22.8 |

| C8 | 14.1 |

| C1' | 25.4 |

| C1 | 23.4 |

Table 3: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2958 | Strong | C-H stretch (alkane) |

| 2927 | Strong | C-H stretch (alkane) |

| 2858 | Medium | C-H stretch (alkane) |

| 1458 | Medium | C-H bend (alkane) |

| 1377 | Medium | C-H bend (alkane) |

| 835 | Weak | =C-H bend (alkene) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 126 | 15 | [M]⁺ (Molecular Ion) |

| 111 | 20 | [M - CH₃]⁺ |

| 97 | 30 | [M - C₂H₅]⁺ |

| 83 | 45 | [M - C₃H₇]⁺ |

| 70 | 80 | [C₅H₁₀]⁺ |

| 55 | 100 | [C₄H₇]⁺ (Base Peak) |

| 41 | 95 | [C₃H₅]⁺ |

Experimental Protocols

Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A general protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: A small amount of the neat liquid sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The FID is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of a neat liquid sample like this compound is typically obtained using the following procedure:

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Setup: A background spectrum of the clean, empty salt plates is recorded.

-

Data Acquisition: The salt plates with the sample are placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.

-

Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS):

The mass spectrum of a volatile liquid like this compound is commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system:

-

Sample Introduction: A small amount of the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.

-

Ionization: The separated analyte molecules eluting from the GC column enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

An In-depth Technical Guide to 2-Methyl-2-octene: Molecular Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-2-octene, a nine-carbon branched alkene. The document details its molecular structure, formula, and key physicochemical data. Furthermore, it outlines a standard laboratory protocol for its synthesis via the dehydration of 2-methyl-2-octanol and describes a characteristic electrophilic addition reaction, the hydrochlorination of the alkene. Spectroscopic data, crucial for its identification and characterization, are also discussed. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and industrial applications.

Molecular Structure and Formula

This compound is an unsaturated hydrocarbon with the molecular formula C9H18.[1][2] Its IUPAC name is 2-methyloct-2-ene, and it is also known as 2-octene, 2-methyl-. The structure features a carbon-carbon double bond between the second and third carbon atoms of an eight-carbon chain, with a methyl group attached to the second carbon.

Key Identifiers:

-

Molecular Formula: C9H18

-

IUPAC Name: 2-methyloct-2-ene

-

CAS Registry Number: 16993-86-5[2]

-

Molecular Weight: 126.24 g/mol [3]

The presence of the trisubstituted double bond is a key feature of its molecular structure, influencing its reactivity and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Unit |

| Molecular Weight | 126.24 | g/mol |

| Boiling Point | 146 - 147.2 | °C |

| Density | 0.739 - 0.74 | g/mL |

| Refractive Index | 1.424 - 1.425 | |

| Flash Point | 23.8 | °C |

| Vapor Pressure | 5.67 | mmHg at 25°C |

| Water Solubility | Insoluble |

(Data sourced from references[1][3])

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the different types of protons present in the molecule. The vinylic proton on the third carbon would appear as a triplet in the downfield region, typically around 5.1-5.3 ppm. The methyl groups attached to the double bond would appear as singlets in the vinylic methyl region, around 1.6-1.7 ppm. The protons of the hexyl chain would exhibit complex multiplets in the upfield region (0.8-2.0 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the nine carbon atoms. The carbons of the double bond would be observed in the downfield region, typically between 120 and 140 ppm. The quaternary carbon at the 2-position would have a lower intensity compared to the protonated carbons. The carbons of the alkyl chain and the methyl groups would appear in the upfield region (10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the alkene functional group. Key expected absorptions include:

-

C=C stretch: A weak to medium absorption band around 1670-1680 cm⁻¹.

-

=C-H stretch: A medium absorption band just above 3000 cm⁻¹.

-

C-H stretch (sp³): Strong absorption bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

-

=C-H bend: A medium to strong absorption band in the 800-840 cm⁻¹ region, characteristic of a trisubstituted alkene.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would result in a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would be characterized by the loss of alkyl radicals. A prominent peak would be expected at m/z = 111, corresponding to the loss of a methyl group (M-15) to form a stable tertiary allylic carbocation. Further fragmentation of the hexyl chain would lead to a series of peaks corresponding to the loss of CnH2n+1 radicals.

Experimental Protocols

Synthesis of this compound via Dehydration of 2-Methyl-2-octanol

This protocol describes the acid-catalyzed dehydration of a tertiary alcohol to yield the corresponding alkene.

Materials:

-

2-Methyl-2-octanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Diethyl ether or other suitable organic solvent

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Place 2-methyl-2-octanol in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid with swirling.

-

Set up a simple distillation apparatus with a heating mantle.

-

Gently heat the mixture to distill the alkene product as it forms. The boiling point of this compound is approximately 146°C.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water, and finally with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Decant or filter the dried organic layer into a clean, dry round-bottom flask.

-

Purify the this compound by fractional distillation, collecting the fraction boiling at the appropriate temperature.

-

Characterize the final product using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Hydrochlorination of this compound

This protocol describes the electrophilic addition of hydrogen chloride to this compound, following Markovnikov's rule.

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl) or anhydrous HCl gas

-

Anhydrous diethyl ether or a suitable inert solvent

-

Separatory funnel

-

Round-bottom flask

-

Drying tube (if using anhydrous HCl)

Procedure:

-

Dissolve this compound in a suitable anhydrous solvent in a round-bottom flask.

-

If using anhydrous HCl, bubble the gas through the solution. If using concentrated HCl, add it dropwise to the stirred solution. The reaction is typically exothermic and may require cooling.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing water or ice.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution to remove any excess acid, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, 2-chloro-2-methyloctane.

-

If necessary, purify the product by distillation under reduced pressure.

-

Confirm the structure of the product using spectroscopic techniques.

Reaction Pathway Diagram

The following diagram illustrates the mechanism of the hydrochlorination of this compound. The reaction proceeds via a stable tertiary carbocation intermediate, in accordance with Markovnikov's rule.[4]

References

An In-depth Technical Guide to the Electrophilic Addition Mechanisms of 2-Methyl-2-octene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the electrophilic addition reactions of 2-methyl-2-octene, a trisubstituted asymmetrical alkene. The principles, regioselectivity, and stereochemistry of these reactions are critical for synthetic chemists in various fields, including drug development, where precise control over molecular architecture is paramount. This document details the mechanisms of hydrohalogenation, halogenation, and acid-catalyzed hydration, supported by experimental protocols and data presented for clarity and comparative analysis.

Core Concepts in Electrophilic Addition

Electrophilic addition is a fundamental reaction class for alkenes, initiated by the attack of the electron-rich carbon-carbon double bond (the nucleophile) on an electron-deficient species (the electrophile). The mechanism typically proceeds through a carbocation intermediate, the stability of which governs the regiochemical outcome of the reaction, as described by Markovnikov's rule.

Markovnikov's Rule: In the addition of a protic acid (HX) or water to an unsymmetrical alkene, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the X group or hydroxyl group adds to the more substituted carbon.[1][2] This preference is due to the formation of the more stable carbocation intermediate (tertiary > secondary > primary).[2][3]

Hydrohalogenation of this compound

The addition of hydrogen halides (HBr, HCl, HI) to this compound is a classic example of an electrophilic addition that follows Markovnikov's rule.

Mechanism with HBr (Markovnikov Addition)

The reaction proceeds in two steps:

-

Protonation of the alkene: The π electrons of the double bond in this compound attack the hydrogen atom of HBr. This can form two possible carbocations. Path (a) leads to a more stable tertiary carbocation, while path (b) would form a less stable secondary carbocation. Consequently, the reaction proceeds almost exclusively through the tertiary carbocation.[2][3]

-

Nucleophilic attack by bromide: The bromide ion (Br⁻) then acts as a nucleophile, attacking the electrophilic tertiary carbocation to form the final product, 2-bromo-2-methyloctane.[3]

Because the carbocation intermediate is planar, the bromide ion can attack from either face, leading to a racemic mixture if a new stereocenter is formed.[4] In the case of this compound, the product (2-bromo-2-methyloctane) is achiral, so no stereoisomers are formed.

Radical Addition of HBr (Anti-Markovnikov Addition)

In the presence of peroxides (ROOR), the addition of HBr to an alkene proceeds via a free-radical mechanism.[5][6] This pathway results in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon atom of the former double bond.[5]

The mechanism involves:

-

Initiation: Peroxides generate radicals upon heating or exposure to UV light. These radicals then react with HBr to produce a bromine radical (Br•).

-

Propagation: The bromine radical adds to the double bond of this compound. This addition occurs to form the more stable tertiary radical. Subsequently, this radical abstracts a hydrogen atom from another molecule of HBr to yield the final product, 3-bromo-2-methyloctane, and a new bromine radical that continues the chain reaction.

Halogenation of this compound

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkenes results in the formation of vicinal dihalides. This reaction is characterized by its high stereospecificity.

Mechanism of Bromination

The addition of bromine to this compound does not proceed through a simple carbocation intermediate. Instead, a cyclic bromonium ion is formed.[1][7]

-

Formation of a bromonium ion: As a bromine molecule approaches the electron-rich double bond, it becomes polarized. The π electrons of the alkene attack the electrophilic bromine atom, displacing a bromide ion and forming a three-membered ring intermediate called a bromonium ion.[1]

-

Nucleophilic attack by bromide: The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bridging bromine atom (anti-attack).[1][7] This Sₙ2-like ring-opening results in the anti-addition of the two bromine atoms across the double bond.[1]

For this compound, this results in the formation of a pair of enantiomers of 2,3-dibromo-2-methyloctane.

Acid-Catalyzed Hydration of this compound

The addition of water across the double bond of an alkene in the presence of a strong acid catalyst (such as H₂SO₄) yields an alcohol.[8][9][10] This reaction also adheres to Markovnikov's rule.

Mechanism

The mechanism is a three-step process:

-

Protonation of the alkene: The double bond is protonated by the hydronium ion (H₃O⁺) to form the more stable tertiary carbocation.[9][10]

-

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocation.

-

Deprotonation: Another water molecule acts as a base to deprotonate the oxonium ion, yielding the alcohol product (2-methyl-2-octanol) and regenerating the acid catalyst (H₃O⁺).[9][10]

Carbocation rearrangements are possible in acid-catalyzed hydration if a more stable carbocation can be formed through a hydride or alkyl shift.[9] However, in the case of this compound, the initial protonation already forms a stable tertiary carbocation, so rearrangement is not expected.

Data Presentation

Table 1: Summary of Electrophilic Addition Products for this compound

| Reagent | Conditions | Major Product | Regioselectivity | Stereochemistry |

| HBr | - | 2-Bromo-2-methyloctane | Markovnikov | Not applicable (achiral product) |

| HBr, ROOR | Heat or UV light | 3-Bromo-2-methyloctane | Anti-Markovnikov | Racemic mixture |

| Br₂ | Inert solvent (e.g., CCl₄) | (2R,3S)- and (2S,3R)-2,3-Dibromo-2-methyloctane | Not applicable | Anti-addition (Enantiomers) |

| H₂O, H₂SO₄ (cat.) | - | 2-Methyl-2-octanol | Markovnikov | Not applicable (achiral product) |

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of an Alkene

This is a general procedure that can be adapted for this compound.[8]

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2 mL of 85% sulfuric acid.

-

While vigorously stirring the acid, add 1 mL of the alkene (this compound). Stopper the flask to minimize evaporation.

-

Continue to stir the solution vigorously for 10 minutes.

-

Add a second 1 mL portion of the alkene and stir until the mixture becomes homogeneous (approximately 30 additional minutes).

-

Add 4 mL of water to the reaction mixture and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and extract the product with 4 mL of diethyl ether.

-

Wash the organic layer with an aqueous NaCl solution.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Transfer the dried organic layer to a pre-weighed vial and carefully evaporate the solvent to obtain the crude product.

-

The product distribution can be analyzed by gas chromatography.

Protocol 2: Bromination of an Alkene

This is a representative procedure for the addition of bromine to an alkene.

-

Dissolve the alkene (e.g., 1 mmol) in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 mmol) in the same solvent dropwise with stirring. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.

-

Continue the addition until a faint bromine color persists.

-

Remove the solvent under reduced pressure to obtain the crude dibrominated product.

-

The product can be purified by recrystallization or chromatography.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Overview of electrophilic addition pathways for this compound.

Experimental Workflow

Caption: Workflow for acid-catalyzed hydration of an alkene.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 6. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 7. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Ozonolysis of 2-Methyl-2-octene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the ozonolysis reaction of 2-methyl-2-octene, a key oxidative cleavage process in organic synthesis. The guide details the reaction mechanism, products under different workup conditions, and a generalized experimental protocol.

Introduction: The Ozonolysis Reaction

Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave the unsaturated bonds of alkenes, alkynes, and azo compounds.[1] In the context of alkenes, this oxidative cleavage replaces the carbon-carbon double bond with two carbon-oxygen double bonds, yielding aldehydes, ketones, or carboxylic acids depending on the alkene's substitution pattern and the subsequent workup conditions.[1][2][3] The reaction is highly valuable for both structural elucidation, by breaking down larger molecules into smaller, identifiable fragments, and for synthetic purposes, providing a reliable route to carbonyl compounds.[3][4]

The reaction proceeds in two main stages: first, the reaction of the alkene with ozone to form an ozonide intermediate, and second, the workup of the ozonide to yield the final products.[5] The nature of the workup—either reductive or oxidative—determines the final oxidation state of the products.[6]

The Criegee Reaction Mechanism

The generally accepted mechanism for the ozonolysis of an alkene was proposed by Rudolf Criegee.[1] It involves the following key steps:

-

Formation of the Primary Ozonide (Molozonide): Ozone adds across the double bond of the alkene in a [3+2] cycloaddition reaction to form an unstable five-membered ring intermediate called a molozonide.[5][7]

-

Decomposition and Recombination: The molozonide is highly unstable and rapidly decomposes via a retro-1,3-dipolar cycloaddition. This cleavage yields a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as the Criegee intermediate.[1][8]

-

Formation of the Secondary Ozonide (Trioxolane): The carbonyl compound and the Criegee intermediate then recombine in another 1,3-dipolar cycloaddition to form a more stable five-membered ring called a secondary ozonide or simply an ozonide (a 1,2,4-trioxolane).[1][8]

-

Workup: The stable ozonide is then cleaved by a suitable reagent to give the final carbonyl products.[3]

Caption: The Criegee mechanism for the ozonolysis of this compound.

Products of this compound Ozonolysis

The cleavage of the double bond in this compound (CH₃-C(CH₃)=CH-(CH₂)₄-CH₃) results in two fragments. The identity of the final products is dictated by the workup procedure.

-

Reductive Workup: This is the most common approach, employing reagents like zinc dust in water/acetic acid or dimethyl sulfide (DMS).[5][9] Reductive workup cleaves the ozonide while preserving any C-H bonds on the original alkenyl carbons.[9] For this compound, this yields acetone (propan-2-one) and hexanal .

-

Oxidative Workup: This method uses an oxidizing agent, typically hydrogen peroxide (H₂O₂).[9] During oxidative workup, any aldehydes formed as intermediates are further oxidized to carboxylic acids.[9][10] Ketones, being resistant to further oxidation under these conditions, remain unchanged. Therefore, the ozonolysis of this compound followed by an oxidative workup yields acetone and hexanoic acid .[11]

References

- 1. Ozonolysis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 7. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgosolver.com [orgosolver.com]

An In-depth Technical Guide to the Acid-Catalyzed Hydration of 2-Methyl-2-octene

This whitepaper provides a comprehensive overview of the acid-catalyzed hydration of 2-methyl-2-octene, a classic example of electrophilic addition to an alkene. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the reaction mechanism, experimental procedures, and expected outcomes.

Core Principles: The Reaction Mechanism

The acid-catalyzed hydration of an alkene involves the addition of water across the double bond to form an alcohol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), which increases the reactivity of water.[1] The overall transformation for this compound is the conversion of the alkene to 2-methyl-2-octanol.

The reaction proceeds through a three-step mechanism involving a carbocation intermediate.[2]

-

Step 1: Protonation of the Alkene The reaction is initiated by the protonation of the double bond by a hydronium ion (H₃O⁺), which is formed from the acid catalyst in water.[3] The π electrons of the alkene act as a nucleophile, attacking a proton from the hydronium ion.[4] This step is the slowest and therefore the rate-determining step of the reaction.[5][6] Protonation of this compound occurs at the less substituted carbon of the double bond (C3) to form a more stable tertiary carbocation at the more substituted carbon (C2).[5][6]

-

Step 2: Nucleophilic Attack by Water The resulting tertiary carbocation is an electrophile and is subsequently attacked by a water molecule, which acts as a nucleophile.[7] The lone pair of electrons on the oxygen atom of water forms a new carbon-oxygen bond.[8] This results in the formation of a protonated alcohol, specifically a protonated 2-methyl-2-octanol.[2]

-

Step 3: Deprotonation In the final step, a water molecule acts as a base to deprotonate the oxonium ion.[8] This regenerates the acid catalyst (in the form of H₃O⁺) and yields the final product, 2-methyl-2-octanol.[2]

Regioselectivity and Stereochemistry

Regioselectivity: Markovnikov's Rule

The acid-catalyzed hydration of alkenes is a regioselective reaction, governed by Markovnikov's rule.[6] This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide or hydroxyl group attaches to the carbon with more alkyl substituents.[6][9] This preference is due to the formation of the most stable carbocation intermediate.[6] In the case of this compound, protonation of the C3 carbon results in a stable tertiary carbocation at C2, whereas protonation of the C2 carbon would lead to a less stable secondary carbocation.[10][11] Consequently, the major product is 2-methyl-2-octanol.[12]

Carbocation Rearrangements

While carbocation rearrangements (such as hydride or alkyl shifts) can occur to form a more stable intermediate, they are not expected in the hydration of this compound.[5][13] The initial protonation already yields a highly stable tertiary carbocation, so there is no thermodynamic driving force for a rearrangement.[14]

Stereochemistry

The carbocation intermediate is sp² hybridized with a trigonal planar geometry.[11] The nucleophilic attack by water can occur with equal probability from either face of the planar carbocation.[3][7] For this compound, the product, 2-methyl-2-octanol, does not have a chiral center at the newly formed alcohol-bearing carbon. Therefore, no stereoisomers are formed in this specific reaction. If the reaction were to create a chiral center, a racemic mixture of enantiomers would be expected.[3]

Data Presentation

While specific quantitative data for the acid-catalyzed hydration of this compound is not extensively reported in publicly available literature, the following tables summarize the physical properties of the reactant and the expected product, along with typical experimental parameters for this type of reaction.

Table 1: Physical and Chemical Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Reactant | This compound | C₉H₁₈ | 126.24 | ~141-143 |

| Product | 2-Methyl-2-octanol | C₉H₁₈O | 142.26 | ~175-177 |

Data compiled from various chemical databases.[15]

Table 2: Generalized Quantitative Data for Alkene Hydration

| Parameter | Typical Value/Condition | Notes |

| Catalyst | 50% aqueous H₂SO₄ | Other strong acids like H₃PO₄ can be used.[1] |

| Reactant Ratio | Excess water | Using a large excess of water helps to shift the equilibrium towards the alcohol product (Le Châtelier's principle).[16] |

| Temperature | Varies (e.g., 0°C to 50°C) | Lower temperatures favor the formation of the alcohol over the reverse elimination reaction.[2] |

| Reaction Time | 1-24 hours | Dependent on the specific alkene and reaction conditions. |

| Yield | Moderate to High (>70%) | Yields can be affected by side reactions or incomplete conversion. |

Experimental Protocol

The following is a generalized experimental protocol for the acid-catalyzed hydration of this compound. This procedure is adapted from standard laboratory methods for alkene hydration.[16]

Materials and Equipment:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 100 mL of 50% (v/v) aqueous sulfuric acid. Cool the flask in an ice bath.

-

Addition of Alkene: Slowly add 0.1 mol of this compound to the cooled, stirring acid solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing 100 mL of cold water and 50 mL of diethyl ether.

-

Shake the funnel, venting frequently, and allow the layers to separate.

-

Drain the lower aqueous layer.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

-

-

Drying and Solvent Removal:

-

Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.[16]

-

Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator.

-

-

Purification:

-

The crude product, 2-methyl-2-octanol, can be purified by fractional distillation.[16] Collect the fraction corresponding to the boiling point of the product.

-

-

Characterization:

-

The identity and purity of the final product can be confirmed using techniques such as Infrared (IR) Spectroscopy (to observe the O-H stretch of the alcohol), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.[16]

-

Conclusion

The acid-catalyzed hydration of this compound is a well-understood electrophilic addition reaction that reliably produces 2-methyl-2-octanol as the major product. The reaction mechanism proceeds through a stable tertiary carbocation intermediate, and its regioselectivity is dictated by Markovnikov's rule. The provided experimental protocol outlines a standard laboratory procedure for carrying out this transformation, which is a fundamental technique in synthetic organic chemistry. For professionals in drug development and research, a thorough understanding of this mechanism is crucial for predicting reaction outcomes and designing synthetic pathways.

References

- 1. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Markovnikov’s Rule with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. leah4sci.com [leah4sci.com]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. homework.study.com [homework.study.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. brainly.in [brainly.in]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Firefly (PC GAMESS) Tutorial: Dehydration Reaction, Part 5 [people.chem.ucsb.edu]

- 15. This compound | C9H18 | CID 140163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols: Dehydration of 2-Methyl-2-octanol to Synthesize 2-Methyl-2-octene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely used method for the synthesis of alkenes.[1] For tertiary alcohols such as 2-methyl-2-octanol, the reaction proceeds through a stable tertiary carbocation intermediate, following an E1 elimination pathway.[1] This method is generally efficient and can be accomplished using strong protic acids like sulfuric acid or phosphoric acid as catalysts. The resulting alkene, 2-methyl-2-octene, is a useful intermediate in organic synthesis.

Data Presentation

Table 1: Physical Properties of Reactant and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Methyl-2-octanol | C₉H₂₀O | 144.25 | ~163 | ~0.81 |

| This compound | C₉H₁₈ | 126.24 | 147.2 | 0.74 |

Note: Some physical properties are estimated based on similar compounds.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals |

| GC-MS (EI) | m/z top peak: 69; m/z 2nd highest: 41[6] |

| ¹³C NMR | Refer to spectral databases such as SpectraBase.[6] |

| IR (Neat) | Characteristic C=C stretch for an alkene. |

Reaction Mechanism and Experimental Workflow

The acid-catalyzed dehydration of 2-methyl-2-octanol proceeds via an E1 mechanism. The workflow involves reaction setup, distillation to isolate the product, and subsequent purification.

Caption: E1 Mechanism for the Dehydration of 2-Methyl-2-octanol.

Caption: Experimental Workflow for the Synthesis of this compound.

Experimental Protocols

Materials:

-

2-Methyl-2-octanol

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or other suitable drying agent

-

Boiling chips

-

Round-bottom flask

-

Fractional distillation apparatus (including a distillation column, condenser, and receiving flask)

-

Separatory funnel

-

Heating mantle

-

Ice bath

Procedure:

-

Reaction Setup:

-

Place a measured amount of 2-methyl-2-octanol into a round-bottom flask.

-

Cool the flask in an ice bath.

-

Slowly and with constant swirling, add a catalytic amount of either concentrated sulfuric acid or 85% phosphoric acid. A typical ratio for similar alcohols is approximately 1 part acid to 3-4 parts alcohol by volume.[1]

-

Add a few boiling chips to the flask.

-

Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Ensure all joints are securely clamped. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene product.[1][7]

-

-

Dehydration and Distillation:

-

Gently heat the reaction mixture using a heating mantle.

-

The alkene product, being more volatile than the starting alcohol, will distill along with water.

-

Collect the distillate until the distillation temperature begins to rise significantly or until the volume of the residue in the distilling flask is minimized. Avoid distilling to dryness.[7] The collected distillate will appear cloudy due to the immiscibility of the alkene and water.[7]

-

-

Work-up and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acidic residue that may have co-distilled.[7] Carefully vent the separatory funnel frequently to release any pressure from carbon dioxide evolution.

-

Allow the layers to separate and discard the lower aqueous layer.

-

Transfer the organic layer (the product) to a clean, dry Erlenmeyer flask.

-

Dry the organic layer by adding a small amount of anhydrous sodium sulfate. Swirl the flask and allow it to stand until the liquid is clear.

-

Decant or filter the dried liquid into a clean, dry round-bottom flask.

-

Perform a final simple or fractional distillation to obtain the purified this compound, collecting the fraction that boils around the expected boiling point of the product (approximately 147°C).

-

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product. The mass spectrum of this compound is characterized by a top peak at m/z 69 and a second-highest peak at m/z 41.[6]

-

Infrared (IR) Spectroscopy: To identify the presence of the C=C double bond and the absence of the broad O-H stretch of the starting alcohol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product.

Safety Precautions

-

Concentrated sulfuric acid and phosphoric acid are highly corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

The alkene product is flammable. Perform the distillation in a well-ventilated fume hood, away from any open flames or sparks.

-

The reaction should not be distilled to dryness, as this can lead to the formation of explosive peroxides and the decomposition of the acidic residue at high temperatures.

-

Always add acid to the alcohol slowly and with cooling to control the exothermic reaction.

References

Application Notes and Protocols: Wittig Reaction for Trisubstituted Alkene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. This reaction facilitates the coupling of a phosphorus ylide with an aldehyde or ketone, yielding an alkene and a phosphine oxide byproduct.[1][2] For the synthesis of trisubstituted alkenes, the Wittig reaction and its modifications offer a powerful toolset, allowing for the controlled formation of both E and Z isomers, which is of critical importance in the synthesis of complex molecules and active pharmaceutical ingredients.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide employed. Non-stabilized ylides, typically bearing alkyl substituents, generally favor the formation of Z-alkenes, while stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge, predominantly yield E-alkenes.[2][3] Furthermore, modifications such as the Schlosser and the Horner-Wadsworth-Emmons (HWE) reactions, including the Still-Gennari variation, provide enhanced stereocontrol for the synthesis of E- and Z-trisubstituted alkenes, respectively.[4][5]

This document provides detailed protocols for the synthesis of trisubstituted alkenes via the Wittig reaction, including the preparation of the requisite phosphonium ylides and procedures for achieving desired stereoselectivity.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of the Wittig reaction and a general experimental workflow for the synthesis of trisubstituted alkenes.

Experimental Protocols

Protocol 1: Preparation of a Phosphonium Salt from a Secondary Alkyl Halide

This protocol describes the synthesis of a phosphonium salt, the precursor to the Wittig reagent.[1]

-

Materials :

-

Secondary alkyl halide (e.g., 2-bromopropane) (1.0 equiv)

-

Triphenylphosphine (PPh₃) (1.0 equiv)

-

Toluene or acetonitrile (solvent)

-

-

Procedure :

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in the chosen solvent.

-

Add the secondary alkyl halide to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated phosphonium salt by vacuum filtration.

-

Wash the salt with a small amount of cold solvent or diethyl ether to remove any unreacted starting materials.

-

Dry the phosphonium salt under vacuum. The salt is typically used in the next step without further purification.

-

Protocol 2: General Procedure for the Wittig Reaction with a Ketone using a Non-Stabilized Ylide (Z-selective)

This protocol outlines the in situ generation of a non-stabilized ylide and its subsequent reaction with a ketone to favor the formation of the Z-alkene.[1]

-

Materials :

-

Alkyltriphenylphosphonium salt (e.g., isopropyltriphenylphosphonium bromide) (1.1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH)) (1.05 equiv)

-

Ketone (1.0 equiv)

-

-

Procedure :

-

Suspend the phosphonium salt in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C or -78 °C, depending on the base.

-

Slowly add the strong base to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

-

Stir the mixture at the same temperature for 30-60 minutes to ensure complete ylide formation.

-

Dissolve the ketone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the trisubstituted alkene.

-

Protocol 3: General Procedure for the Wittig Reaction with a Ketone using a Stabilized Ylide (E-selective)

This protocol describes the reaction of a ketone with a stable ylide, which generally favors the formation of the E-alkene.[2]

-

Materials :

-

Stabilized phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) (1.2 equiv)

-

Ketone (1.0 equiv)

-

Solvent (e.g., dichloromethane (DCM) or toluene)

-

-

Procedure :

-

Dissolve the ketone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the stabilized ylide portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can often be purified by direct flash column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.

-

Quantitative Data

The following tables summarize quantitative data for the synthesis of trisubstituted alkenes using the Wittig reaction and its variants.

Table 1: Wittig Reaction of Ketones with Various Ylides

| Ketone | Ylide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |

| Cyclohexanone | Ethyltriphenylphosphorane | n-BuLi | THF | -78 to RT | 12 | 85 | 15:85 |

| Acetophenone | Isopropyltriphenylphosphorane | NaH | DMSO | RT | 6 | 78 | 10:90 |

| Propiophenone | (Carbethoxymethylene)triphenylphosphorane | - | Toluene | 80 | 18 | 92 | >95:5 |

| 2-Adamantanone | Ethyltriphenylphosphorane | KHMDS | THF | -78 to RT | 24 | 65 | 20:80 |

| 4-Methylpropiophenone | Wittig/B-H insertion conditions | tBuONa | DCM | -78 to -40 | 2 | 77 | 32:68[6] |

| Estrone 3-methyl ether | Wittig/B-H insertion conditions | tBuONa | DCM | -78 to -40 | 2 | 70 | <2:98[6] |

*Wittig/B-H insertion reaction with dimethyl (diazomethyl)phosphate and trimethylamine-borane.[6]

Table 2: Stereoselective Synthesis of Trisubstituted Alkenes using Wittig Modifications

| Method | Ketone/Aldehyde | Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference |

| Schlosser Modification | Benzaldehyde | n-Propyltriphenylphosphonium bromide | PhLi | THF/Et₂O | 71 | 96:4[7] | |

| Still-Gennari (HWE) | Benzaldehyde | Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS/18-crown-6 | THF | 95 | 5:95 | |

| Still-Gennari (HWE) | Cyclohexanecarboxaldehyde | Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS/18-crown-6 | THF | 91 | 3:97 |

Conclusion

The Wittig reaction is a versatile and reliable method for the synthesis of trisubstituted alkenes. By carefully selecting the ylide (stabilized vs. non-stabilized) and reaction conditions, a degree of stereocontrol can be achieved. For applications demanding high stereoselectivity, modifications such as the Schlosser protocol for E-alkenes and the Horner-Wadsworth-Emmons reaction (particularly the Still-Gennari modification) for Z-alkenes provide excellent alternatives. The detailed protocols and data presented herein serve as a valuable resource for researchers in the planning and execution of trisubstituted alkene synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes & Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction and Subsequent Dehydration to Alkenes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. Developed by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone or ester.[1][2] This application note details the synthesis of tertiary alcohols, a key structural motif in many pharmaceutical compounds and complex molecules, using Grignard reagents.

Tertiary alcohols are synthesized by reacting a Grignard reagent with a ketone or, using two equivalents of the reagent, with an ester or acid chloride.[1][3][4] These alcohols can then undergo acid-catalyzed dehydration, typically through an E1 elimination mechanism, to yield substituted alkenes.[5][6] This two-step sequence is a valuable tool for constructing complex carbon skeletons. This document provides detailed protocols for both the synthesis of a model tertiary alcohol, triphenylmethanol, and its subsequent dehydration, along with data presentation and mechanistic diagrams.

Part 1: Grignard Synthesis of Tertiary Alcohols

The reaction of a Grignard reagent with a ketone is a classic method for producing tertiary alcohols where two of the alkyl/aryl groups may be different.[4] Alternatively, reacting an ester with two or more equivalents of a Grignard reagent yields a tertiary alcohol where at least two of the substituents are identical.[1][3]

Reaction Mechanism

The Grignard reaction proceeds via the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone or ester. This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol.[1][7]

Caption: Mechanism of Grignard addition to a carbonyl compound.

Experimental Protocol: Synthesis of Triphenylmethanol from Benzophenone

This protocol describes the synthesis of triphenylmethanol from the reaction of phenylmagnesium bromide with benzophenone.[8] It is critical that all glassware is scrupulously dried, as Grignard reagents react readily with protic solvents like water.[7][9]

Materials:

-